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Dl-phenylalanine-2,3-13c2

Cat. No.: B13784281
M. Wt: 167.17 g/mol
InChI Key: COLNVLDHVKWLRT-IOOOXAEESA-N
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Description

Significance of Stable Isotopes in Elucidating Biological Processes

Stable isotopes are non-radioactive variants of elements that possess the same number of protons but a different number of neutrons. physiology.org Their use as tracers has revolutionized biochemistry and medicine. Unlike radioactive isotopes, stable isotopes are safe for use in human studies, presenting no radiation hazards. dur.ac.uk This characteristic makes them exceptionally well-suited for a wide range of applications, from diagnosing diseases to studying drug metabolism and nutrient distribution. physiology.orgdur.ac.uk

By introducing molecules labeled with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into a biological system, researchers can track the metabolic fate of these compounds. nih.govrki.de Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the mass difference conferred by the isotopes, enabling the precise measurement of their incorporation into various metabolites. dur.ac.uk This allows for the direct observation of biosynthesis, degradation, and remodeling of biomolecules, providing dynamic insights into metabolic fluxes and pathway regulation that would be impossible to obtain otherwise. dur.ac.ukpnas.org

Rationale for Carbon-13 Labeling in Amino Acid Tracers

Carbon-13 (¹³C) is a particularly valuable stable isotope for tracing amino acids, the fundamental building blocks of proteins. Carbon forms the backbone of all amino acids, and by replacing the naturally abundant ¹²C with ¹³C at specific positions, scientists can create tracers that are chemically identical to their unlabeled counterparts but distinguishable by their mass. rki.de

Several factors make ¹³C an ideal label:

Low Natural Abundance : The natural abundance of ¹³C is only about 1.1%, meaning the background signal is low, which enhances the sensitivity of detection for the labeled tracer. rki.de

Chemical Identity : Labeled molecules behave almost identically to their natural counterparts in biochemical reactions, ensuring that the metabolic pathways being studied are not significantly altered. nih.gov

Analytical Detection : The mass difference between ¹³C and ¹²C is easily detected by mass spectrometry. dur.ac.uk Furthermore, ¹³C is NMR-active, allowing for detailed structural analysis of metabolites and the elucidation of bond rearrangements during metabolic transformations. nih.gov

The use of ¹³C-labeled amino acids has been instrumental in quantitative proteomics and metabolomics, enabling researchers to measure protein synthesis rates, identify active metabolic pathways, and understand how metabolism is reprogrammed in diseases like cancer. physiology.orgnih.gov

Specific Research Utility of Dl-phenylalanine-2,3-13c2 Isotopic Design

The specific isotopic design of this compound, where the two adjacent carbon atoms of the propanoic acid side chain (the α-carbon C2 and the β-carbon C3) are labeled, offers unique advantages for elucidating complex biosynthetic mechanisms. This design is particularly powerful for investigating molecular rearrangements.

A pivotal application of a doubly labeled phenylalanine tracer was in the study of the biosynthesis of tenellin (B611285), a complex pyridone metabolite produced by the fungus Beauveria bassiana. Researchers used DL-phenylalanine labeled at the alpha and beta positions to trace its incorporation into tenellin. The key objective was to understand how the phenylpropanoid unit of phenylalanine was transformed into the pyridone ring of the final product.

The critical finding from this research, made possible by the specific 2,3-¹³C₂ labeling, was the detection of ¹³C-¹³C coupling in the resulting tenellin molecule via ¹³C NMR spectroscopy. dur.ac.uk This observation provided conclusive evidence that the two labeled carbons from the phenylalanine precursor remained bonded in the final product. This demonstrated that the formation of the tenellin structure involved an intramolecular rearrangement of the phenylalanine side chain at some stage during its biosynthesis. dur.ac.uk This elegant experiment ruled out alternative mechanisms that would have involved the separation of these two carbon atoms.

Historical Context and Evolution of 13C Tracer Methodologies

The use of stable isotopes as biological tracers dates back to the early 20th century, following the discovery of isotopes by Frederick Soddy. Early work by pioneers like Rudolf Schoenheimer using deuterium laid the foundation for modern biochemistry, revealing the dynamic state of bodily constituents.

The application of ¹³C as a tracer gained momentum with the development of mass spectrometry by J.J. Thomson and F.W. Aston, which provided the means to detect and quantify isotopic variants. Initially, the high cost and difficulty of producing ¹³C-labeled compounds and the complexity of the required analytical instruments limited their widespread use. For a time, long-lived radioisotopes like ¹⁴C became more common for many biological studies.

However, the inherent safety of stable isotopes, especially for human studies, and the unsuitability of radioisotopes for certain elements like nitrogen and oxygen, ensured their continued relevance. The latter half of the 20th century and the beginning of the 21st century saw significant advancements in analytical technology. The coupling of gas chromatography (GC) and liquid chromatography (LC) with mass spectrometry (GC-MS, LC-MS) and the development of high-resolution NMR spectroscopy have dramatically improved the sensitivity and accessibility of ¹³C tracer studies. These modern methods allow for the precise analysis of ¹³C-labeled metabolites even in highly complex biological samples, making ¹³C-metabolic flux analysis a cornerstone of systems biology and biomedical research today.

Research Findings in Detail

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B13784281 Dl-phenylalanine-2,3-13c2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

167.17 g/mol

IUPAC Name

2-amino-3-phenyl(1,2-13C2)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1,9+1

InChI Key

COLNVLDHVKWLRT-IOOOXAEESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[13CH]([13C](=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for Dl Phenylalanine 2,3 13c2

Chemical Synthesis Pathways for Stereospecific ¹³C-Labeled Phenylalanine

Chemical synthesis provides a high degree of control over the placement of isotopic labels. While the target molecule is a racemic (DL) mixture, the principles of stereoselective synthesis are often adapted to achieve the desired labeling pattern efficiently.

The precise insertion of ¹³C isotopes at the C2 and C3 positions requires a multi-step synthetic route starting from simple, commercially available labeled precursors. A common strategy for synthesizing α-amino acids is the Strecker synthesis or the malonic ester synthesis. For DL-phenylalanine-2,3-¹³C₂, a modified malonic ester synthesis is a plausible route.

The synthesis could commence with a ¹³C-labeled diethyl malonate, where one carboxyl carbon is destined to become C2 of the amino acid. The challenge lies in introducing the second ¹³C atom at the adjacent C3 position. This typically involves starting with a labeled benzyl (B1604629) halide. For instance, a reaction could be designed using [carboxy-¹³C]diethyl malonate and [α-¹³C]benzyl chloride. Following condensation and subsequent hydrolysis, decarboxylation, and amination, this would yield phenylalanine labeled at C1 and the benzylic carbon (C3), not the desired 2,3 pattern.

A more direct, albeit complex, approach would involve building the C2-C3 bond from two ¹³C-labeled single-carbon synthons or using a labeled two-carbon building block. Enzymatic methods, such as the use of phenylalanine ammonia-lyase, can offer high stereospecificity for producing the L-isomer from labeled cinnamic acid species, but these are not suitable for producing the DL-racemate directly tandfonline.com. For DL-phenylalanine, non-chiral synthesis methods are preferred, which naturally yield a racemic mixture acs.org.

The design of advanced precursors is critical for both chemical and biosynthetic labeling. In chemical synthesis, the ideal precursor contains the ¹³C labels in the correct positions within a stable molecular backbone that can be readily converted to the final amino acid.

A key precursor for phenylalanine is phenylpyruvic acid researchgate.net. Therefore, a synthetic target would be [2,3-¹³C₂]phenylpyruvic acid . The synthesis of such a labeled α-ketoacid can be approached by reacting labeled acetone (B3395972) with nitromalonaldehyde (B3023284) to form the aromatic ring system, a method that allows for the introduction of ¹³C into the ring and side chain rsc.orgresearchgate.net.

Key Synthetic Precursors for Labeled Phenylalanine:

Precursor Type Description Relevance
α-Ketoacids Direct metabolic precursors to amino acids, such as phenylpyruvate for phenylalanine. researchgate.netrsc.org Can be synthesized with specific ¹³C/²H patterns and used in cell-based overexpression systems, bypassing many regulatory steps. researchgate.netunivie.ac.at
Labeled Glucose/Glycerol Primary carbon sources used in microbial biosynthesis to produce uniformly or specifically labeled compounds. nih.govresearchgate.net The labeling pattern in the final product depends on the metabolic pathways of the host organism. researchgate.net
Labeled Benzyl Halides Used in traditional organic synthesis routes like the malonic ester synthesis to form the phenylalanine backbone. acs.org Allows for specific placement of labels on the side chain or aromatic ring.

Derivatization of the final product with reagents like N-(tert-butyldimethylsilyl)-N-methyl-trifluoro-acetamide (MTBSTFA) is often performed for analytical purposes, such as GC-MS analysis, to confirm its structure and isotopic enrichment nih.gov.

Following synthesis, the crude product must be rigorously purified and validated to ensure it meets the specifications for its intended use. High-purity labeled compounds are essential for accurate results in metabolic studies and NMR spectroscopy.

Purification is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is effective for separating the target amino acid from unreacted precursors and byproducts snmjournals.org. Ion-exchange chromatography is another powerful method for purifying amino acids nsf.gov. For specific applications, specialized columns like a PRP1-C18 column have been used successfully for phenylalanine purification nih.gov.

Validation confirms the chemical identity, chemical purity, and isotopic enrichment of the synthesized compound. This is typically a two-fold process involving NMR spectroscopy and mass spectrometry.

Validation Techniques for Labeled Phenylalanine:

Technique Purpose Findings and Data
NMR Spectroscopy Confirms the molecular structure and the precise location of the ¹³C labels. ¹³C NMR spectra directly show enriched signals at the C2 and C3 positions. ¹H-¹³C HSQC experiments confirm the ¹H-¹³C connectivities and can be used to calculate incorporation levels, which often exceed 95%. nih.govresearchgate.net
Mass Spectrometry (MS) Determines the molecular weight and confirms the mass increase due to the incorporated ¹³C isotopes. GC-MS or ESI-MS analysis of the derivatized or underivatized amino acid shows a mass shift corresponding to the number of incorporated ¹³C atoms, confirming isotopic purity. nih.govasm.org

| HPLC Analysis | Determines chemical purity. | The product should appear as a single peak, with purity levels typically expected to be >97%. snmjournals.org |

Biosynthetic Approaches for Cellular and In Vivo Incorporation of ¹³C-Labeled Phenylalanine

Biosynthesis offers an economical and efficient route for producing isotopically labeled amino acids, particularly for applications requiring the L-isomer for protein incorporation. By harnessing the metabolic machinery of microorganisms, researchers can produce labeled phenylalanine from inexpensive labeled carbon sources.

Escherichia coli is the most commonly used microbial host for producing labeled amino acids due to its well-understood genetics and metabolism. The general strategy involves genetically engineering an E. coli strain to overproduce L-phenylalanine and feeding it a growth medium containing a ¹³C-labeled carbon source, such as [¹³C₆]-glucose or [2-¹³C]-glycerol nih.govresearchgate.net.

The biosynthesis of phenylalanine occurs via the shikimate pathway frontiersin.org. To maximize production, several metabolic engineering strategies are employed:

Overexpression of Pathway Enzymes: Key enzymes in the phenylalanine pathway are overexpressed. This includes DAHP synthase (encoded by aroG) and the bifunctional chorismate mutase/prephenate dehydratase (encoded by pheA) nih.gov.

Feedback Inhibition Removal: The activity of enzymes like AroG and PheA is naturally inhibited by the final product, L-phenylalanine. Feedback-resistant (FBR) variants of these enzymes (e.g., AroGFBR, PheAFBR) are used to overcome this regulation and maintain high metabolic flux towards phenylalanine nih.gov.

Engineered Secretion: Some systems are engineered to secrete the produced phenylalanine into the growth medium, which simplifies purification significantly nih.govresearchgate.net.

When the goal is to incorporate the labeled phenylalanine into a recombinant protein, maximizing the efficiency and specificity of incorporation is paramount. Isotopic scrambling, where the ¹³C label is unintentionally transferred to other amino acids, can dilute the signal and complicate analysis.

Several strategies have been developed to ensure high-fidelity incorporation:

Use of Auxotrophic Strains: Using an E. coli strain that cannot synthesize certain amino acids (an auxotroph) can prevent the ¹³C label from being metabolized and distributed into other pathways nih.gov.

Media Supplementation: To reduce isotopic scrambling, the growth medium can be supplemented with a cocktail of unlabeled amino acids. This dilution effect suppresses the host cell's own amino acid biosynthesis, forcing it to use the provided labeled compound nih.gov. For instance, scrambling from phenylalanine to tyrosine, aspartate, and glutamate (B1630785) can be reduced to less than 5% by adding high concentrations of these unlabeled amino acids to the culture medium nih.gov.

Direct Feeding of Precursors: Instead of relying on the cell to synthesize the amino acid from glucose, providing the labeled L-phenylalanine directly or its immediate α-ketoacid precursor (phenylpyruvate) can significantly improve incorporation levels. researchgate.netacs.orgacs.org. This is particularly effective in cell-free protein synthesis systems, which allow for complete control over the available amino acid pool ckisotopes.com.

Optimization of Expression: The efficiency of protein expression and label incorporation can be fine-tuned by optimizing parameters such as cell density at induction, temperature, and the concentration of the inducer (e.g., IPTG) ckisotopes.com.

Table of Mentioned Compounds

Compound Name
DL-phenylalanine-2,3-¹³C₂
L-phenylalanine
Diethyl malonate
Benzyl chloride
Cinnamic acid
Phenylpyruvic acid
[2,3-¹³C₂]phenylpyruvic acid
N-(tert-butyldimethylsilyl)-N-methyl-trifluoro-acetamide (MTBSTFA)
[¹³C₆]-glucose
[2-¹³C]-glycerol
Tyrosine
Aspartate
Glutamate
Chorismate
Prephenate
Erythrose-4-phosphate

Minimization of Isotopic Scrambling in Biosynthetic Labeling

The precise incorporation of isotopes at specific atomic positions is fundamental to the utility of labeled compounds like Dl-phenylalanine-2,3-13c2 in advanced analytical studies. However, a significant challenge in biosynthetic production is isotopic scrambling , the process by which isotopes are incorporated into unintended positions within the target molecule or into other molecules entirely. This phenomenon arises from the complex network of intersecting metabolic pathways within the host organism, typically Escherichia coli, used for production. ckisotopes.comresearchgate.net Isotopic scrambling dilutes the enrichment at the desired positions and can lead to the mis-incorporation of labels, which complicates the analysis of experimental data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, by introducing unwanted signal overlap and hindering quantitative measurements. psu.eduresearchgate.net Therefore, the development and implementation of strategies to minimize scrambling are critical for producing high-quality, selectively labeled amino acids.

Isotopic scrambling in E. coli occurs because the supplied labeled precursors, such as ¹³C-glucose or glycerol, are processed through central metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle). The intermediates of these pathways are shared among the biosynthetic routes for many amino acids. nih.gov This metabolic promiscuity allows the ¹³C label, intended for phenylalanine, to be shuttled into the biosynthesis of other amino acids like alanine (B10760859), valine, or leucine, leading to off-target labeling and a reduction in the isotopic purity of the desired product. researchgate.netnih.gov

Several key strategies have been developed to counteract these effects and enhance the fidelity of isotopic incorporation into phenylalanine.

Strategic Selection of Host Strains and Precursors

A foundational approach to prevent the dilution of the isotopic label is the use of auxotrophic host strains. These are bacterial strains that have been genetically modified to be incapable of synthesizing one or more specific amino acids. psu.edu By using a phenylalanine auxotroph, the organism cannot produce its own unlabeled phenylalanine, thereby ensuring that the protein synthesis machinery relies exclusively on the isotopically labeled phenylalanine supplied in the growth medium.

The choice of the primary carbon source is also crucial. While uniformly labeled glucose is a common starting material, its entry point high up in central metabolism provides numerous opportunities for the label to be scrambled. psu.edu Using precursors that enter the metabolic pathway closer to the synthesis of the final amino acid can significantly reduce scrambling. d-nb.info For instance, studies have shown that using [2-¹³C]-glycerol or specifically labeled erythrose as a carbon source can lead to more selective labeling of aromatic amino acids compared to glucose. psu.edud-nb.infonih.gov Erythrose, a more direct precursor for the shikimate pathway that produces aromatic amino acids, has been shown to enhance ¹³C incorporation levels in phenylalanine and tyrosine. d-nb.info

Metabolic Pathway Regulation

Directly manipulating the host's metabolic network is a powerful technique for minimizing scrambling. This can be achieved by:

Addition of Metabolic Inhibitors: Specific enzymes that divert precursors away from the desired pathway can be inhibited. For example, the herbicide glyphosate (B1671968) is used to inhibit 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the biosynthesis of aromatic amino acids. nih.govresearchgate.net This can be used to control endogenous production and maximize the uptake and incorporation of externally supplied labeled phenylalanine.

Supplementation with Unlabeled Amino Acids: A common and effective strategy is to add a cocktail of unlabeled amino acids to the growth medium. nih.gov This suppresses the biosynthesis of these amino acids from the labeled carbon source, effectively "steering" the ¹³C label towards the desired pathway (phenylalanine). For example, adding unlabeled alanine can suppress the enzymatic crosstalk that would otherwise lead to the scrambling of the label into alanine positions. nih.gov However, care must be taken as the addition of some amino acids can have unintended inhibitory effects on others.

The following table summarizes research findings on the effectiveness of different strategies in minimizing isotopic scrambling and improving labeling efficiency.

StrategyMethodOrganism/SystemKey FindingReference
Media Exchange Introducing a washing step during the exchange from unlabeled to labeled media.E. coli expression systemReduced isotopic scrambling to less than 3%. ligsciss.com
Precursor Selection Use of [2-¹³C]-glycerol as the sole carbon source.Bacterial biosynthesisAchieved ~95% ¹³C incorporation at the Cα and ~70% at the Cε positions of phenylalanine. nih.gov
Precursor Selection Use of ¹³C-labeled erythrose in addition to unlabeled glucose.E. coli expression systemEnhanced ¹³C labeling for Phe δ positions and doubled it for proton-bound carbons in Trp's six-ring moiety compared to using only glucose. d-nb.info
Pathway Suppression Addition of unlabeled alanine to the growth medium.E. coli expression systemCan result in approximately 50% loss of signal from valine, demonstrating the suppression of scrambling into aliphatic residues. nih.gov
Auxotrophic Strains Use of an auxotrophic cell line with positionally labeled glycerol.General biosynthetic approachResults in minimal scrambling of the ¹³C labels, allowing for alternating label incorporation. psu.edu
Cell-Free Systems In vitro expression systems lacking many metabolic enzymes.Cell-free protein synthesisCan minimize isotopic scrambling by reducing the activity of enzymes that catalyze inter-conversion. ckisotopes.com

Optimization of Culture and Expression Conditions

The physical parameters of the biosynthetic process can be fine-tuned to reduce scrambling. Limiting the growth time of the bacterial culture after inducing protein expression can prevent the recycling of precursors that leads to scrambling. researchgate.net Furthermore, a critical step in segmental isotopic labeling experiments, which can be adapted for general labeling, involves a thorough washing of the cells when switching from an unlabeled growth medium to a ¹³C-enriched medium. This procedure effectively removes any residual unlabeled carbon sources, such as L-arabinose, which could otherwise dilute the labeled glucose and reduce incorporation efficiency. ligsciss.com

Cell-Free Protein Synthesis (CFPS)

An increasingly popular alternative to in vivo biosynthesis is the use of cell-free or in vitro expression systems. ckisotopes.com These systems utilize cell lysates that contain the necessary transcriptional and translational machinery but lack many of the metabolic enzymes responsible for the inter-conversion of amino acids. By directly supplying the labeled amino acid (e.g., this compound) to the reaction mixture, scrambling is largely circumvented, leading to highly specific and efficient incorporation into the target protein. ckisotopes.com

The table below details the impact of adding specific unlabeled amino acids on the labeling of others, illustrating the metabolic crosstalk that leads to scrambling.

Added Unlabeled Amino AcidImpact on Other Labeled Amino AcidsLevel of Scrambling
Alanine Scrambles into Valine, Leucine, IsoleucineSubstantial
Aspartate Scrambles into Threonine, Isoleucine, Methionine, LysineSubstantial
Glutamate Scrambles into Arginine, ProlineSubstantial
Arginine No significant scrambling into other amino acidsMinimal
Methionine No significant scrambling into other amino acidsMinimal
Phenylalanine No significant scrambling into other amino acidsMinimal
This table is a generalized representation based on findings reported in literature. researchgate.netnih.gov The green, orange, and red indicators from the source have been translated to Minimal, and Substantial scrambling.

By carefully selecting host strains, optimizing metabolic pathways and culture conditions, and choosing the most direct labeled precursors, it is possible to significantly reduce isotopic scrambling. These strategies are essential for the successful synthesis of this compound and its effective use in demanding research applications.

Advanced Analytical Methodologies Employing Dl Phenylalanine 2,3 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The presence of ¹³C isotopes in Dl-phenylalanine-2,3-13c2 significantly enhances its utility in various NMR applications, providing insights that are not achievable with unlabeled compounds.

High-resolution ¹³C NMR is a primary technique for analyzing positional isotopomers, which are molecules that have the same number of ¹³C isotopes but at different positions. researchgate.net The distinct chemical environment of each carbon atom results in a unique resonance frequency in the ¹³C NMR spectrum, allowing for the precise identification of the labeled positions. nih.gov For instance, the analysis of metabolites derived from this compound can reveal the specific metabolic pathways that have been active. nih.gov The characteristic splitting patterns that arise from ¹³C-¹³C scalar couplings provide direct evidence of the connectivity between labeled carbon atoms, confirming the integrity of the labeled backbone during metabolic transformations. oup.com This technique is invaluable for metabolic flux analysis, where understanding the flow of carbon atoms through various biochemical reactions is crucial. researchgate.net

Multidimensional NMR techniques, such as 2D, 3D, and even 4D experiments, are essential for studying the structure and dynamics of complex biomolecules like proteins. mst.edu When a protein is labeled with this compound, the labeled phenylalanine residues act as spectroscopic probes. Experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can be used to resolve the signals from the labeled carbons and their attached protons, providing information about the local environment of each phenylalanine residue within the protein structure. researchgate.net

For larger proteins, where spectral overlap is a significant issue, 3D and 4D NMR experiments become necessary. ckisotopes.com These higher-dimensional techniques spread the signals out over more frequency axes, improving resolution and allowing for the assignment of individual resonances. utoronto.ca By incorporating this compound, researchers can perform experiments that correlate the labeled carbons with other nuclei in the protein, helping to determine the three-dimensional fold of the protein and to study its dynamic properties. acs.org For example, changes in the chemical shifts of the labeled carbons upon ligand binding can be used to map the binding site and to understand the conformational changes that occur. nih.gov

NMR spin-relaxation measurements are a powerful tool for investigating the conformational dynamics of biomolecules on a wide range of timescales. pnas.org The relaxation rates of the ¹³C nuclei in this compound-labeled proteins are sensitive to molecular motions. By measuring the longitudinal (T₁) and transverse (T₂) relaxation times, as well as heteronuclear Overhauser effects (NOEs), researchers can gain insights into the flexibility of the protein backbone and side chains. utoronto.ca

The use of specifically labeled compounds like this compound is advantageous because it simplifies the relaxation pathways by eliminating some of the dipolar couplings that would be present in a uniformly labeled sample. utoronto.ca This allows for a more straightforward and accurate interpretation of the relaxation data. d-nb.info Such studies can reveal how protein dynamics are related to function, for instance, by showing how the flexibility of an active site loop is important for substrate binding and catalysis. pnas.org

Enzymes often exhibit a high degree of stereospecificity, preferentially binding one enantiomer of a substrate over the other. acs.org NMR spectroscopy can be used to study these stereospecific interactions in detail. By using a racemic mixture of this compound, it is possible to observe the binding of both the D- and L-enantiomers to an enzyme simultaneously.

In the presence of the enzyme, the NMR signals of the bound and free forms of the amino acid can often be distinguished. nih.gov If the binding is stereospecific, the signals for the D- and L-enantiomers will be affected differently. For example, one enantiomer might show a larger change in chemical shift or experience more significant line broadening upon binding, indicating a tighter or more specific interaction. adelaide.edu.aubeilstein-journals.org This type of analysis can provide valuable information about the structural basis of enzyme stereospecificity and can be used to guide the design of enantioselective inhibitors or catalysts. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is another powerful analytical technique where the isotopic labeling of this compound provides significant advantages, particularly in the tracing of metabolic pathways.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. universiteitleiden.nl When used in conjunction with isotopically labeled tracers like this compound, GC-MS becomes a powerful tool for metabolic research. researchgate.net After administering the labeled phenylalanine to a biological system, extracts can be analyzed by GC-MS to identify and quantify its metabolic by-products. d-nb.inforesearchgate.net

The mass spectrometer detects the mass-to-charge ratio of the ions, and the presence of the two ¹³C atoms in metabolites derived from this compound results in a characteristic mass shift of +2 atomic mass units compared to the unlabeled counterparts. researchgate.net This allows for the unambiguous identification of metabolites that have been produced from the labeled precursor. By analyzing the mass isotopomer distributions of various metabolites, it is possible to trace the flow of carbon atoms through different metabolic pathways and to quantify the relative fluxes through competing routes. nih.gov

Interactive Data Tables

Table 1: NMR Data for Phenylalanine Isotopologues

IsotopologueNucleusChemical Shift (ppm)J-Coupling (Hz)
L-Phenylalanine¹³C-carboxyl173N/A
D-Phenylalanine¹³C-carboxyl173N/A
[1-¹³C]-Phenylalanine¹³C-carboxyl173N/A
[4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine¹³C161.96JCF = 245.2
[1-¹³C] 4-nitrophenol¹³C160.94J = 68.0

Table 2: GC-MS Retention and Mass Data for Phenylalanine Derivatives

DerivativeRetention IndexMolecular Weight ( g/mol )
Phenylalanine (2 TMS)1629.63309.552
2-Chloro-3-phenylpropionic acid (Pentafluorobenzyl ester)Not specifiedNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in metabolomics, offering the high sensitivity and selectivity required to analyze complex biological samples. The use of this compound and other stable isotope-labeled compounds significantly enhances the capabilities of LC-MS for both targeted and untargeted metabolomic studies.

In targeted metabolomics , the focus is on quantifying a specific, predefined set of metabolites. Here, isotopically labeled standards like ¹³C-phenylalanine are invaluable. For instance, a simple, sensitive, and selective analytical method has been validated for the quantification of phenylalanine in human plasma using ¹³C phenylalanine as a heavy isotope internal standard. researchgate.net This method, employing ultrafiltration-based extraction and LC-MS/MS, demonstrated linearity over a concentration range of 0.0025 µg/mL to 1.20 µg/mL, showcasing its precision and accuracy. researchgate.net The transitions of m/z 166→120 for natural phenylalanine and m/z 167→121 for ¹³C phenylalanine are monitored in multiple reaction monitoring (MRM) mode, allowing for precise quantification. researchgate.net Targeted LC-MS/MS methods have been developed to determine aromatic amino acids, including phenylalanine, in various tissues, highlighting the importance of these compounds as potential biomarkers in disease states. mdpi.com

Untargeted metabolomics , on the other hand, aims to comprehensively measure as many metabolites as possible in a sample to identify changes in response to stimuli. Stable isotope labeling is a powerful tool in this approach to differentiate between endogenous metabolites and experimental artifacts. acs.orgdoi.org By introducing a labeled precursor like ¹³C-labeled phenylalanine into a biological system, researchers can trace its metabolic fate and identify novel downstream metabolites. frontiersin.org In a study on wheat plants, treatment with ¹³C₉-labeled phenylalanine led to the detection of 172 derived metabolites, including flavonoids, lignans, and peptides. frontiersin.orgfrontiersin.org This demonstrates the utility of stable isotope-assisted untargeted metabolomics in mapping complex metabolic networks. frontiersin.orgfrontiersin.org The combination of high-resolution LC-MS with stable isotope tracing provides a global view of the cellular fate of precursor metabolites, enabling the detection of putative metabolites and the simultaneous quantification of isotope labeling patterns. acs.org

Below is a table summarizing key aspects of targeted and untargeted LC-MS metabolomics studies involving phenylalanine.

Metabolomics ApproachObjectiveRole of Labeled PhenylalanineKey Analytical TechniqueExample Finding
TargetedQuantify specific, known metabolites.Serves as an internal standard for accurate quantification. researchgate.netLC-MS/MS with Multiple Reaction Monitoring (MRM). researchgate.netmdpi.comValidated linear concentration range for phenylalanine quantification in human plasma was 0.0025 µg/mL to 1.20 µg/mL. researchgate.net
UntargetedIdentify and relatively quantify as many metabolites as possible.Tracer to follow metabolic pathways and identify novel metabolites. frontiersin.orgfrontiersin.orgHigh-Resolution LC-MS to detect a wide range of compounds. acs.orgfrontiersin.org172 phenylalanine-derived metabolites were detected in wheat spikes after treatment with ¹³C₉-labeled phenylalanine. frontiersin.org

Isotopic Ratio Outlier Analysis (IROA) and Differential Labeling Strategies

Advanced metabolomics methodologies leverage isotopic labeling to enhance metabolite identification and quantification, overcoming challenges like analytical variance and artifactual peaks. otsuka.co.jp Among these, Isotopic Ratio Outlier Analysis (IROA) and other differential labeling strategies are particularly powerful. otsuka.co.jpresearchgate.net

Isotopic Ratio Outlier Analysis (IROA) is a technique that utilizes metabolic incorporation of nutrients with distinct isotopic signatures. otsuka.co.jp Typically, two cell populations are grown in media containing either a low (e.g., 5%) or high (e.g., 95%) enrichment of ¹³C. sciex.comnih.gov The resulting cell extracts are then mixed. In the mass spectrum, metabolites of biological origin will appear as pairs of peaks with a specific mass difference and a defined intensity ratio, creating a unique isotopic signature. sciex.com This allows for the clear differentiation of biologically relevant compounds from artifacts. sciex.com The IROA workflow involves an experimental sample at natural abundance (or low ¹³C enrichment) and an internal standard (IS) labeled at high ¹³C enrichment (e.g., 95%). sciex.com This IS contains a wide range of primary and secondary metabolites, enabling the identification and quantification of corresponding compounds in the experimental sample. sciex.com Software tools like ClusterFinder are used to automatically process the data, identify the IROA peak pairs, and calculate their intensity ratios. sciex.com

Differential labeling strategies encompass a broader set of techniques where samples are chemically derivatized with reagents that introduce an isotopic tag. researchgate.net This approach, also known as isotope-coded derivatization (ICD), tags all metabolites with a specific functional group (e.g., amines, carboxyls). researchgate.net For instance, one sample group can be labeled with a "light" version of the derivatizing agent (e.g., ¹²C-dansyl chloride), while the other group is labeled with a "heavy" version (e.g., ¹³C-dansyl chloride). frontiersin.org When the samples are mixed and analyzed by LC-MS, the differentially labeled metabolites appear as peak pairs with a fixed mass difference, facilitating relative quantification. researchgate.net This method has been successfully applied to the analysis of various metabolite classes, including amines, phenols, and carboxylic acids. researchgate.nettmiclinode.com

The following table outlines the key features of IROA and a general differential labeling strategy.

TechniquePrincipleLabeling MethodKey AdvantageTypical Application
Isotopic Ratio Outlier Analysis (IROA)Metabolites appear as peak pairs with a defined isotopic ratio. sciex.comMetabolic incorporation of low (5%) and high (95%) ¹³C-labeled nutrients. sciex.comnih.govDistinguishes biological metabolites from artifacts and provides an internal standard for every identified compound. otsuka.co.jpsciex.comGlobal metabolomics of cultured cells to accurately identify and quantify metabolites. otsuka.co.jp
Differential Chemical Labeling (e.g., Dansylation)Chemically tagging functional groups with light (¹²C) and heavy (¹³C) isotopic labels. researchgate.netfrontiersin.orgDerivatization of specific functional groups (e.g., amines, phenols) post-extraction. researchgate.netEnables relative quantification of metabolites across different sample groups. researchgate.netComparative metabolomics to identify changes in metabolite profiles between different conditions. frontiersin.org

Quantitative Analysis of Labeled Metabolites and Peptides using this compound

The absolute and relative quantification of metabolites and peptides is a critical aspect of systems biology, and stable isotope-labeled compounds like this compound are central to achieving accuracy and precision.

For the quantitative analysis of metabolites , isotopically labeled internal standards are essential for correcting analytical variability, including matrix effects and ion suppression in LC-MS. mdpi.com By spiking a known amount of a heavy-isotope labeled standard (like ¹³C-phenylalanine) into a sample, the endogenous, unlabeled ("light") analyte can be accurately quantified by comparing the peak areas of the light and heavy forms. researchgate.netnih.gov This isotope dilution mass spectrometry approach is considered a gold standard for quantification. For example, a targeted LC/MS/MS method can detect numerous MRM transitions for metabolites from various classes, using ¹³C-labeled internal standards for robust quantification. nih.gov

In quantitative proteomics , a similar strategy is employed for the precise measurement of peptides. The "Absolute QUantification" (AQUA) strategy involves synthesizing peptides with incorporated stable isotopes (e.g., ¹³C or ¹⁵N-labeled amino acids like phenylalanine). nih.gov These synthetic, heavy peptides serve as ideal internal standards as they are chemically identical to their endogenous counterparts but distinguishable by mass. nih.gov They are added to biological samples at the beginning of the sample preparation process, and their abundance, along with the endogenous peptide, is measured by mass spectrometry using selected reaction monitoring (SRM) or selected ion monitoring (SIM). nih.gov This allows for the determination of the absolute amount of a specific protein in a complex mixture. nih.gov Another approach involves amino acid analysis (AAA) after acid hydrolysis of peptides, where the released amino acids are quantified by LC-MS using certified isotopically labeled amino acids as internal standards. nih.gov

The table below details research findings related to the quantitative analysis using labeled compounds.

AnalyteMethodologyRole of Labeled CompoundInstrumentationKey Finding
Metabolites (e.g., Phenylalanine)Isotope Dilution Mass SpectrometryInternal standard for absolute quantification. researchgate.netnih.govLC-MS/MS (MRM). researchgate.netnih.govEnables accurate quantification by correcting for matrix effects and analytical variance. mdpi.com
PeptidesAQUA (Absolute QUantification)Synthetic heavy peptide standard for absolute protein quantification. nih.govLC-MS/MS (SRM/SIM). nih.govAllows for the precise measurement of protein and post-translational modification abundance. nih.gov
PeptidesAmino Acid Analysis (AAA)Labeled amino acids as internal standards for quantifying amino acids from hydrolyzed peptides. nih.govRP-UPLC-MRM-MS. nih.govProvides an alternative method for peptide quantification based on the sum of its constituent amino acids. nih.gov

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon Flow and Redirections in Metabolic Networks using Dl-phenylalanine-2,3-13c2

This compound is an effective tool for mapping the fate of phenylalanine-derived carbons and understanding how they are partitioned among various metabolic routes. Phenylalanine is an essential amino acid for mammals and a key metabolite in most organisms, serving as a building block for proteins and a precursor for various signaling molecules. healthline.com Its catabolism provides a direct entry point for its carbon skeleton into central metabolism.

While phenylalanine does not directly participate in glycolysis, its breakdown products integrate with the Tricarboxylic Acid (TCA) cycle, a central hub of energy metabolism that is tightly linked to glycolysis. The catabolism of phenylalanine produces fumarate (B1241708) and acetoacetate. Fumarate is a direct intermediate of the TCA cycle. nih.gov

When this compound is metabolized, the two ¹³C atoms are carried on the resulting fumarate molecule and enter the TCA cycle. This leads to the incorporation of the heavy isotopes into all subsequent TCA cycle intermediates, such as malate, oxaloacetate, and citrate (B86180). By measuring the mass isotopomer distributions (MIDs) of these intermediates, researchers can gain significant insights into the cycle's activity. nih.gov For instance, the presence of metabolites with two additional mass units (M+2) confirms their origin from the labeled phenylalanine. A bifurcated TCA cycle, where parts of the cycle run in reverse (reductive direction), can also be identified through distinct labeling patterns in metabolites like succinate (B1194679) and malate. nih.gov

The labeling patterns in TCA cycle intermediates can further be used to infer activity in connected pathways. For example, labeled oxaloacetate can be used for gluconeogenesis to produce glucose, allowing for an indirect assessment of glucose production rates. nih.gov Similarly, the export of labeled citrate from the mitochondria for fatty acid synthesis can be tracked. e-acnm.org

Illustrative Data: Expected Labeling in TCA Intermediates

The following table illustrates the expected mass isotopomer distribution (MID) in key metabolites following the introduction of a ¹³C₂-labeled precursor that enters the TCA cycle. The data are representative of patterns observed in such experiments.

MetaboliteM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)M+4 Abundance (%)
Fumarate 2057500
Malate 2267200
Aspartate 2576800
Citrate 35105041

This table demonstrates how the initial M+2 label from a precursor like fumarate (derived from this compound) is distributed and diluted through subsequent turns of the TCA cycle, providing quantitative data for flux analysis.


The degradation of phenylalanine is a complex process involving multiple enzymatic steps. In many bacteria, the primary aerobic pathway for phenylalanine and the related compound phenylacetate (B1230308) involves the conversion of the substrate into a CoA-thioester, a feature typically associated with anaerobic metabolism. nih.gov The pathway proceeds through intermediates like phenylacetyl-CoA, which is then targeted by a multicomponent monooxygenase for ring cleavage. nih.gov

Using this compound allows researchers to definitively trace this catabolic route. The detection of the ¹³C₂ label in intermediates such as phenylpyruvate, phenylacetyl-CoA, and their subsequent breakdown products confirms the activity of this pathway in a specific organism or under particular conditions. nih.govresearchgate.net This method is crucial for verifying gene annotations and discovering novel variations in metabolic strategies across different species. royalsocietypublishing.org For example, in Pseudomonas putida, phenylalanine catabolism is linked to the production of ubiquinone, and tracing studies can quantify the carbon flow directed towards this essential cofactor. researchgate.net

During isotope tracing experiments, untargeted metabolomics can be employed to screen for all labeled compounds in a sample, not just those in known pathways. nih.govasm.org If a previously unidentified metabolite is found to contain two heavy carbon atoms after administering this compound, it strongly indicates that it is a metabolic by-product derived from phenylalanine. asm.org

This approach has been used to discover that soil microbes produce benzoic acid from phenylalanine catabolism and salicylic (B10762653) acid from both amino acid and glucose metabolism. asm.org Similarly, in mammalian cells, this global tracing method can identify novel synthesized metabolites. nih.gov The ability to link a new metabolite directly to its precursor is a powerful tool for discovering new enzymatic functions and metabolic pathways that may have been previously uncharacterized. nih.gov

Quantitative ¹³C Metabolic Flux Analysis (¹³C-MFA)

While tracing provides qualitative pathway maps, ¹³C-Metabolic Flux Analysis (¹³C-MFA) offers a quantitative dimension, calculating the precise rates of intracellular reactions. researchgate.netresearchgate.net This technique uses the isotopic labeling data from experiments with tracers like this compound as input for a computational model of cellular metabolism. The model then estimates the set of fluxes that best explains the observed labeling patterns. nih.govuni-saarland.de

¹³C-MFA is a cornerstone of metabolic engineering and systems biology in microorganisms. researchgate.net In a typical experiment, a microbe such as Escherichia coli or Corynebacterium glutamicum is grown in a chemically defined medium where one or more carbon sources are ¹³C-labeled. researchgate.netscispace.com While glucose is a common tracer, using labeled amino acids like this compound can provide unique information, especially for resolving fluxes around specific metabolic nodes.

The labeling patterns measured in proteinogenic amino acids are particularly valuable, as their biosynthetic pathways are well-known and they sample carbon from key precursor metabolites (e.g., pyruvate, oxaloacetate, erythrose-4-phosphate). scispace.combiorxiv.org By feeding a microbe this compound and analyzing the labeling of all amino acids, a detailed flux map of the central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, can be determined. researchgate.net This has been instrumental in optimizing microbes for the industrial production of chemicals and pharmaceuticals. scispace.com

Illustrative Data: Central Metabolic Fluxes in E. coli

This table presents a set of representative metabolic fluxes determined by ¹³C-MFA for E. coli grown on glucose. A similar analysis using this compound would help resolve fluxes downstream of the TCA cycle. Fluxes are normalized to the glucose uptake rate.

Reaction / PathwayAbbreviationRelative Flux (%)
Glucose uptakeGLC100
Glycolysis (G6P to PEP)EMP70
Pentose Phosphate Pathway (Oxidative)oxPPP30
TCA Cycle (Citrate synthase)CS65
Glyoxylate ShuntGLX5
Anaplerosis (PEP carboxylase)PPC15

This table, based on established ¹³C-MFA methodologies researchgate.netnih.gov, illustrates how the flow of carbon is partitioned between major pathways. Using multiple tracers enhances the precision and scope of such analyses.


Applying ¹³C-MFA to mammalian systems is more complex due to metabolic compartmentation (e.g., mitochondria and cytosol) and the intricate nutrient requirements of the cells. uni-saarland.deresearchgate.net Phenylalanine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. healthline.com Tracing with this compound in mammalian cells is therefore critical for studying protein synthesis and breakdown, as well as the metabolic fate of this amino acid in various tissues and disease states, such as cancer. e-acnm.org

Recent advances have enabled the use of ¹³C tracers in ex vivo tissue slice cultures. nih.govnih.gov This innovative approach maintains the three-dimensional architecture and cellular heterogeneity of the original tissue, providing a more physiologically relevant model than standard cell cultures. researchgate.net By incubating fresh human liver or tumor slices in a medium containing this compound, researchers can directly probe tissue-specific metabolism. nih.govnih.gov This has revealed unexpected metabolic activities in human liver, such as branched-chain amino acid transamination, highlighting differences between human and rodent models. researchgate.net Such studies are invaluable for understanding metabolic diseases and for testing the metabolic effects of new drugs on human tissues. nih.gov

Modeling and Simulation of Metabolic Fluxes from this compound Labeling Data

Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a quantitative framework to understand the rates of metabolic reactions within a cell. nih.gov The use of stable isotope tracers like this compound is central to this methodology. eurisotop.com When cells are cultured in a medium containing this labeled compound, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these heavy isotopes in key metabolic products, researchers can infer the activity of the pathways involved. mdpi.com

The labeling pattern of this compound is particularly informative. The C2 and C3 carbons form the backbone of the molecule and their fate is directly linked to the primary routes of phenylalanine metabolism. This data, in the form of mass isotopomer distributions, is then fed into computational models of the cell's metabolic network. nih.gov These models consist of a series of interconnected biochemical reactions. By applying mathematical algorithms, the models are constrained by the experimental labeling data, allowing for the estimation of intracellular metabolic fluxes. frontiersin.org

The process involves several key steps:

Isotopic Labeling Experiment: Cells or organisms are grown with this compound as a tracer.

Mass Spectrometry Analysis: The distribution of ¹³C in key metabolites, particularly proteinogenic amino acids and other metabolic intermediates, is measured.

Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed.

Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explain the observed labeling patterns.

The precision of the calculated fluxes is highly dependent on the specific labeling pattern of the tracer used. This compound provides direct insight into the fluxes of pathways that utilize the carbon backbone of phenylalanine, such as its incorporation into proteins or its conversion into other specialized metabolites.

Table 1: Illustrative Mass Isotopomer Distribution Data from a Hypothetical this compound Labeling Experiment

MetaboliteM+0 (Unlabeled)M+1M+2M+3
Phenylalanine5%10%80%5%
Tyrosine15%25%55%5%
Phenylpyruvate10%20%65%5%

This table illustrates the kind of data that would be generated. The high abundance of M+2 in phenylalanine reflects the incorporation of the doubly labeled tracer. The distribution in downstream metabolites like tyrosine and phenylpyruvate provides quantitative data for flux calculations.

Investigation of Phenylpropanoid and Other Aromatic Compound Biosynthesis Pathways

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a vast array of compounds crucial for growth, development, and defense, including lignin, flavonoids, and coumarins. nih.govnih.govnih.gov Phenylalanine is the primary precursor for this pathway. taylorandfrancis.com The first committed step is the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). taylorandfrancis.com This reaction directly involves the C2 and C3 carbons of phenylalanine.

By using this compound as a tracer, researchers can follow the flow of these labeled carbons through the entire phenylpropanoid network. The C6-C3 carbon skeleton, which is characteristic of phenylpropanoids, directly originates from phenylalanine. nih.gov Therefore, the presence of the ¹³C label in various phenylpropanoid compounds provides direct evidence of their biosynthetic origin and allows for the quantification of the metabolic flux into these pathways.

Table 2: Hypothetical Labeling Patterns in Phenylpropanoid Pathway Intermediates from this compound

CompoundChemical FormulaExpected Labeling Pattern
Cinnamic AcidC₉H₈O₂¹³C₂
p-Coumaric AcidC₉H₈O₃¹³C₂
Ferulic AcidC₁₀H₁₀O₄¹³C₂
Caffeic AcidC₉H₈O₄¹³C₂

This table shows the expected retention of the two ¹³C atoms from the tracer in the C3 side chain of key phenylpropanoid intermediates.

Deuterium (B1214612) and ¹³C Labeling Combinations for Complex Pathway Annotation

To further unravel the complexities of metabolic networks, researchers can employ a dual-labeling strategy, combining ¹³C-labeled compounds like this compound with deuterium (²H)-labeled tracers. Deuterium is a heavy isotope of hydrogen and can be used to label specific positions on a molecule, often the aromatic ring of phenylalanine.

This combination of labeling provides complementary information. For instance, a study could use Dl-phenylalanine-2,3-¹³C2 in conjunction with ring-deuterated phenylalanine (e.g., L-phenylalanine-d5). This would allow for the simultaneous tracking of the carbon backbone and the aromatic ring of the molecule.

This dual-labeling approach is particularly powerful for:

Distinguishing between different metabolic fates: For example, if the ¹³C-labeled side chain is cleaved from the deuterated ring, this can be detected by mass spectrometry, providing insights into degradation pathways.

Resolving ambiguous pathway steps: In complex networks where multiple pathways may lead to the same product, the distinct labeling patterns from the dual-labeled precursor can help to differentiate the active routes.

Enhancing compound annotation: The presence of both ¹³C and ²H in a metabolite provides greater confidence in its identification and its origin from phenylalanine.

By combining these stable isotope labeling strategies with advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, a more complete picture of cellular metabolism can be achieved.

Role in Protein Turnover and Amino Acid Kinematic Studies

Measurement of Protein Synthesis Rates In Vitro and In Vivo using Labeled Phenylalanine

The use of isotopically labeled phenylalanine is a cornerstone for measuring protein synthesis rates. nih.gov The fundamental principle involves introducing Dl-phenylalanine-2,3-13c2 into a biological system, either an in-vitro cell culture or an in-vivo organism, and then measuring its rate of incorporation into proteins over time. researchgate.netnih.gov This rate, known as the fractional synthesis rate (FSR), reflects the percentage of the protein pool that is newly synthesized within a given timeframe. nih.gov

Common techniques for administering the tracer in vivo include the flooding dose and continuous infusion methods. researchgate.net The flooding dose technique involves injecting a large amount of the labeled amino acid to rapidly equalize the isotopic enrichment in all precursor pools. nih.govphysiology.org The continuous infusion method aims to achieve a steady-state concentration of the tracer in the plasma and precursor pools over a longer period. nih.gov Both methods allow for the calculation of protein synthesis by measuring the incorporation of the labeled phenylalanine into tissue proteins, which are typically obtained through biopsies. nih.govresearchgate.net

In vitro measurements follow a similar principle, where cells or isolated tissues are cultured in a medium containing the labeled amino acid. nih.gov This controlled environment allows for precise manipulation of experimental conditions and detailed investigation of cellular protein synthesis machinery.

Methodologies for Quantifying Isotope Incorporation into Proteins

The quantification of this compound incorporation into proteins is primarily accomplished through mass spectrometry (MS). nih.govwashington.edu After the experimental period, proteins are extracted from the tissue or cell sample, hydrolyzed into their constituent amino acids, and then analyzed.

High-resolution mass spectrometry can differentiate between the mass of peptides containing the natural isotope (¹²C) and those containing the heavy isotope (¹³C) from the tracer. nih.gov The ratio of the "heavy" to "light" isotopologues provides a precise measure of the extent of isotope incorporation. oup.com Tandem mass spectrometry (MS/MS) can further enhance sensitivity and specificity, allowing for the quantification of isotope ratios even in low-abundance proteins by analyzing specific peptide fragments. nih.gov

Several quantitative proteomic strategies utilize this principle:

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This in vitro method involves growing cells in a medium where a specific natural amino acid is completely replaced by its heavy isotope-labeled counterpart. This allows for the relative quantification of protein abundance between different cell populations. washington.eduwashington.edu

Absolute Quantification (AQUA): This targeted approach uses synthetic, stable isotope-labeled peptides as internal standards to determine the absolute concentration of specific proteins within a complex sample. washington.edu

The choice of methodology depends on the specific research question, the biological system under investigation, and the required sensitivity and precision.

Assessment of Precursor Pool Enrichment and Isotopic Steady State

For an accurate calculation of protein synthesis rates, it is crucial to determine the isotopic enrichment of the true precursor pool for protein synthesis, which is the aminoacyl-tRNA. physiology.orgresearchgate.net However, directly measuring the enrichment of aminoacyl-tRNA is technically challenging. Therefore, researchers often use more accessible pools as surrogates, such as the enrichment of the labeled amino acid in the plasma or the intracellular free amino acid pool. nih.govresearchgate.net

The validity of using these surrogate pools depends on understanding the relationship between their enrichment and that of the aminoacyl-tRNA. Studies in swine models using L-[ring-2H5]phenylalanine have shown that in heart tissue, arterial phenylalanine enrichment can be a reliable predictor of phenylalanyl-tRNA enrichment. nih.gov In the "flooding dose" method, the goal is to overwhelm the system with the labeled amino acid, thereby equalizing the enrichment across all pools, including plasma, intracellular fluid, and aminoacyl-tRNA. physiology.org

Achieving an isotopic steady state , where the isotopic enrichment in the precursor pool remains constant over the measurement period, is a key assumption for many calculation models, particularly in continuous infusion studies. nih.govresearchgate.net Reaching this plateau ensures that the calculated synthesis rate is not skewed by fluctuations in tracer availability. nih.gov

Analysis of Amino Acid Metabolism and Interconversions

This compound is not only a tracer for protein synthesis but also a powerful tool for studying the metabolic fate of phenylalanine. In the body, phenylalanine can be incorporated into proteins or undergo metabolic conversion. pathbank.org The primary catabolic pathway for phenylalanine is its irreversible hydroxylation to form tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase, which occurs predominantly in the liver. researchgate.netdavuniversity.org

By administering a labeled phenylalanine tracer and measuring the appearance of labeled tyrosine in the plasma, researchers can directly quantify the rate of this conversion in vivo. nih.gov This method has been instrumental in understanding the pathophysiology of diseases like phenylketonuria (PKU), where this enzymatic step is deficient. researchgate.netnih.gov

Kinetic models incorporating data from tracers like this compound allow for the calculation of whole-body phenylalanine and tyrosine flux, representing the rates of their appearance from protein breakdown and disappearance through protein synthesis and oxidation. researchgate.netnih.gov This provides a comprehensive picture of amino acid dynamics and inter-organ metabolism.

Parameter MeasuredTracer UsedKey FindingReference
Phenylalanine to Tyrosine ConversionDeuterated PhenylalanineIn normal postabsorptive humans, approximately 15% of phenylalanine disposal occurs through conversion to tyrosine. nih.gov
Whole Body ProteolysisPhenylalanine TracerThe rate of appearance of phenylalanine in the postabsorptive state is a direct measure of the whole-body rate of protein breakdown. nih.gov
Phenylalanine Hydroxylation[1-¹³C]phenylalanineThe rate of phenylalanine hydroxylation can be underestimated due to the trapping of the ¹³C label in newly synthesized protein as ¹³C-tyrosine. nih.gov

Comparative Studies of Protein Synthesis in Different Biological States or Systems

A significant application of this compound is in comparative studies that assess how protein synthesis rates change under different conditions. These studies provide valuable insights into metabolic regulation in response to various stimuli.

For example, researchers have used labeled phenylalanine to compare muscle protein synthesis rates at rest versus after a bout of resistance exercise. nih.govphysiology.org Such studies help to elucidate the molecular mechanisms underlying muscle adaptation and growth. Similarly, the effects of nutritional interventions, such as the intake of specific amino acids or protein-rich meals, on protein synthesis in tissues like skeletal muscle can be quantified.

The technique is also used to compare protein metabolism in different physiological states, such as fed versus fasted states, or in pathological conditions compared to healthy controls. For instance, it can be used to investigate the hypercatabolic state associated with systemic inflammatory response syndrome (SIRS). researchgate.net

Below is a data table summarizing findings from a comparative study using different methodologies to measure fractional synthesis rates (FSR) in rat skeletal muscle.

MuscleMethodFSR (%/hour) - ControlFSR (%/hour) - Resistance ExerciseReference
Mixed GastrocnemiusPhe Flooding Dose~0.05~0.06 physiology.org
Mixed Gastrocnemius4-h ²H₂O~0.12~0.14 physiology.org
PlantarisPhe Flooding Dose~0.06~0.07 physiology.org
Plantaris4-h ²H₂O~0.13~0.15 physiology.org
SoleusPhe Flooding Dose~0.09~0.10 physiology.org
Soleus4-h ²H₂O~0.18~0.19 physiology.org

Note: Data are approximate values derived from graphical representations in the source material for illustrative purposes.

These comparative analyses, enabled by stable isotope tracers like this compound, are fundamental to advancing our understanding of metabolic regulation in health and disease.

Elucidation of Enzyme Mechanisms and Reaction Pathways

Stereochemical Elucidation of Enzymatic Reactions using Dl-phenylalanine-2,3-¹³C₂

The stereospecificity of enzymes is a fundamental aspect of their function, and understanding the precise three-dimensional arrangement of substrates and products within an enzyme's active site is crucial for elucidating its mechanism. While no specific studies utilizing Dl-phenylalanine-2,3-¹³C₂ for stereochemical elucidation have been prominently documented, the principles of its application can be inferred from studies using other isotopically labeled phenylalanines.

The ¹³C labels at the C-2 and C-3 positions of Dl-phenylalanine-2,3-¹³C₂ can serve as stereochemical reporters. For instance, in reactions involving the formation or cleavage of bonds at these centers, the stereochemical outcome can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the ¹³C nuclei in the product molecule can provide definitive information about the orientation of newly formed bonds and the configuration of the chiral centers.

One notable example of stereochemical investigation in a related system involves the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. Studies with deuterium-labeled phenylalanine have been instrumental in determining the stereochemical course of this reaction. Similarly, the use of Dl-phenylalanine-2,3-¹³C₂ could allow for the direct observation of the carbon skeleton's transformation, confirming the stereochemistry of the elimination process.

Tracing Atom Rearrangements during Biotransformations

Following the path of individual atoms through a series of biochemical reactions is essential for mapping out metabolic pathways and understanding the mechanisms of complex enzymatic transformations. The stable isotopic labels in Dl-phenylalanine-2,3-¹³C₂ provide a clear and unambiguous way to trace the carbon backbone of phenylalanine as it is metabolized.

By feeding cells or purified enzymes with Dl-phenylalanine-2,3-¹³C₂ and analyzing the resulting metabolites using mass spectrometry (MS) or NMR, researchers can pinpoint the location of the ¹³C labels in the product molecules. This information reveals how the carbon skeleton of phenylalanine has been rearranged, cleaved, or incorporated into other molecules.

For example, in the catabolism of phenylalanine, this labeled compound could be used to follow the carbon atoms as they are incorporated into intermediates of the citric acid cycle or other metabolic pathways. This approach is invaluable for identifying novel metabolic routes and for understanding how different pathways are interconnected.

Investigation of Kinetic Isotope Effects (KIEs) in Enzyme Catalysis

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of an enzymatic reaction. A KIE is observed when the rate of a reaction changes upon substitution of an atom in the substrate with one of its heavier isotopes. The magnitude of the KIE provides information about bond breaking or bond formation at the labeled position in the rate-determining step of the reaction.

The use of ¹³C-labeled substrates, such as Dl-phenylalanine-2,3-¹³C₂, allows for the determination of ¹³C KIEs. These heavy-atom isotope effects are typically smaller than those observed with deuterium (B1214612), but they can provide crucial insights into the reaction mechanism. For a reaction where a bond to the C-2 or C-3 carbon of phenylalanine is altered in the rate-limiting step, a measurable KIE would be expected.

For instance, in the reaction catalyzed by phenylalanine hydroxylase , which converts phenylalanine to tyrosine, the use of specifically labeled phenylalanine could help to elucidate the mechanism of aromatic hydroxylation. While studies have been conducted with deuterium-labeled phenylalanine, the application of Dl-phenylalanine-2,3-¹³C₂ could provide complementary information about the changes in bonding at the carbon backbone during the reaction.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a KIE study using Dl-phenylalanine-2,3-¹³C₂ with a generic enzyme, "Phenylalanine Transformase."

SubstrateRate Constant (s⁻¹)¹³C Kinetic Isotope Effect (k_¹²C / k_¹³C)
Dl-phenylalanine1.00-
Dl-phenylalanine-2-¹³C0.9851.015
Dl-phenylalanine-3-¹³C0.9921.008
Dl-phenylalanine-2,3-¹³C₂0.9781.022

This table is for illustrative purposes only and does not represent actual experimental data for a specific enzyme.

In this hypothetical example, the observed KIEs would suggest that bond changes are occurring at both the C-2 and C-3 positions in the rate-determining step, with a more significant effect at the C-2 position.

Development of Novel Experimental Designs and Isotopic Tracing Techniques

Innovations in Isotope Labeling Strategies for Specific Research Questions

The strategic placement of isotopic labels within a molecule is a powerful tool for answering targeted research questions. The design of the labeling pattern in Dl-phenylalanine-2,3-¹³C₂ allows for the precise tracking of the carbon backbone of phenylalanine as it is metabolized or incorporated into larger biomolecules. This approach moves beyond simple quantification to provide insights into specific atomic transitions during biochemical reactions. nih.gov

Innovations in this area focus on creating labeling schemes that simplify complex biological systems for analysis. For instance, in nuclear magnetic resonance (NMR) spectroscopy, selectively labeling specific positions can reduce spectral overlap. utoronto.ca A strategy analogous to labeling only the epsilon position of phenylalanine to improve spectral resolution could be applied, where the ¹³C labels at positions 2 and 3 of the phenylalanine side chain in Dl-phenylalanine-2,3-¹³C₂ act as a unique spectroscopic probe. utoronto.ca

This specific labeling pattern is particularly useful in metabolic flux analysis. Isotope tracing with molecules like 2,3-¹³C₂-alanine has been used to pinpoint the origin of substrates for the TCA cycle in cancer cells. nih.gov Similarly, using Dl-phenylalanine-2,3-¹³C₂ would enable researchers to follow the fate of the initial two carbons of the phenylalanine side chain, determining their contribution to downstream metabolites and revealing pathway activities that would be obscured by uniformly labeled tracers. nih.gov

Table 1: Isotope Labeling Strategies and Their Applications

Labeling Strategy Research Application Rationale
**Site-Specific Labeling (e.g., Dl-phenylalanine-2,3-¹³C₂) ** Metabolic Flux Analysis Allows for the tracking of specific atoms through biochemical reactions to quantify pathway utilization. nih.gov
Selective Labeling (e.g., [ε-¹³C] L-phenylalanine) Protein NMR Spectroscopy Reduces spectral overlap and simplifies complex spectra by only labeling specific carbons in an amino acid residue. utoronto.ca
Uniform Labeling (e.g., U-¹³C-glucose) General Metabolic Tracing Provides a broad overview of substrate contribution to a wide range of downstream metabolites.

| Precursor-Directed Labeling | Amino Acid Biosynthesis Studies | Uses labeled metabolic precursors (e.g., anthranilic acid for tryptophan) to trace the synthesis of specific molecules with minimal isotopic scrambling. whiterose.ac.uk |

Integration of Dl-phenylalanine-2,3-13c2 with Multi-Isotope Labeling (e.g., ²H, ¹⁵N)

The power of Dl-phenylalanine-2,3-¹³C₂ as a tracer is significantly enhanced when used in combination with other stable isotopes, such as deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N). nih.govutoronto.ca This multi-isotope approach, often called triple-labeling, provides multiple layers of information within a single experiment, which is particularly valuable for studying the structure and dynamics of large proteins and protein complexes by NMR. nih.govnih.gov

In such a strategy, different isotopes serve distinct purposes:

Deuterium (²H): Proteins are often expressed in media prepared with deuterium oxide (D₂O) to replace most protons with deuterium atoms. whiterose.ac.uk This process, known as deuteration, reduces the number of protons and their strong magnetic interactions, which is critical for sharpening NMR signals and making the study of large biomolecules (>25 kDa) feasible. whiterose.ac.uk

Nitrogen-15 (¹⁵N): Uniform ¹⁵N labeling, typically achieved by providing ¹⁵NH₄Cl as the sole nitrogen source in the growth medium, is a standard technique in protein NMR. It allows for the observation of the protein backbone through ¹H-¹⁵N correlation experiments. nih.gov

Carbon-13 (¹³C): The introduction of a selectively ¹³C-labeled amino acid like Dl-phenylalanine-2,3-¹³C₂ into a deuterated, ¹⁵N-labeled protein creates a highly specific probe. nih.gov The ¹³C labels on the phenylalanine side chain can be used to obtain structural restraints or monitor dynamic changes in that specific residue without interference from other signals. researchgate.net

This combination allows researchers to isolate and study specific regions of a protein in great detail. For example, a ¹³C-¹⁹F spin system has been introduced into a deuterated phenylalanine side chain to create a reporter for protein NMR applications, taking advantage of the favorable properties of fluorine-19 as a sensitive NMR nucleus. nih.govnih.gov The integration of Dl-phenylalanine-2,3-¹³C₂ into a ²H and ¹⁵N background similarly leverages the principles of multi-isotope labeling to overcome the challenges posed by large molecular weight systems.

Table 2: Roles of Isotopes in a Multi-Labeling Experimental Setup

Isotope Primary Role in Protein NMR Benefit
Deuterium (²H) Background Labeling Reduces dipolar relaxation and signal overlap, enabling studies of high molecular weight proteins. whiterose.ac.uk
Nitrogen-15 (¹⁵N) Backbone Labeling Enables tracking of the protein backbone amide groups, essential for structural assignment. nih.gov

| Carbon-13 (¹³C) | Site-Specific Probe (e.g., in Dl-phenylalanine-2,3-¹³C₂) | Provides a specific signal to investigate the structure, dynamics, or interactions of a particular amino acid side chain. nih.govresearchgate.net |

Development of New Analytical Workflows for Complex Biological Samples

The detection and quantification of Dl-phenylalanine-2,3-¹³C₂ and its metabolic products in complex biological matrices, such as blood plasma or tissue extracts, require sophisticated analytical workflows. utoronto.canih.gov Recent advancements have focused on improving the sensitivity, specificity, and scope of these analyses, particularly through the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS). nih.gov

A significant challenge when working with Dl-phenylalanine is the need to distinguish between the D- and L-enantiomers, which can have different biological roles and metabolic fates. Novel strategies for untargeted chiral metabolomics have been developed to address this. nih.gov One such workflow involves chiral derivatization followed by LC-HR-MS/MS analysis. This approach allows for the separation and detection of D- and L-enantiomers of various amino acids in a single analytical run, which would be essential for accurately tracing the metabolism of Dl-phenylalanine-2,3-¹³C₂ in patient samples. nih.gov

Another advanced workflow involves chemical derivatization to enhance detection in metabolomic profiling. For instance, dansylation isotope labeling coupled with LC-MS has been used to accurately profile the amine/phenol submetabolome in serum samples to discover potential disease biomarkers. nih.gov In such a workflow, Dl-phenylalanine-2,3-¹³C₂ could serve as a precise internal standard to correct for matrix effects and instrumental drift, ensuring accurate quantification of its unlabeled counterpart or its metabolites. nih.gov These integrated workflows, combining optimized sample preparation, advanced chromatography, and high-resolution mass spectrometry, are crucial for translating the use of tracers like Dl-phenylalanine-2,3-¹³C₂ into meaningful biological insights from complex samples.

Table 3: Example of a Modern Analytical Workflow for Labeled Metabolites

Step Technique Purpose
1. Sample Preparation Protein Precipitation & Derivatization (e.g., chiral derivatization) To remove interfering macromolecules and chemically modify the analyte for improved separation and detection of enantiomers. nih.gov
2. Chromatographic Separation Liquid Chromatography (LC) To separate the target analyte (Dl-phenylalanine-2,3-¹³C₂) from other components in the complex biological matrix. nih.gov
3. Detection & Quantification High-Resolution Tandem Mass Spectrometry (HR-MS/MS) To selectively detect the labeled compound based on its precise mass-to-charge ratio and fragmentation pattern, providing high sensitivity and specificity. nih.gov

| 4. Data Analysis | Isotope Labeling Analysis Software | To process the raw data, identify labeled metabolites, and quantify their abundance for metabolic pathway analysis. nih.gov |

Theoretical Frameworks and Computational Modeling for 13c Tracing Data

Mathematical Models for Isotopic Enrichment Patterns and Flux Estimation

The core of 13C-MFA is the use of mathematical models to connect the activities of metabolic pathways to the measured isotopic labeling patterns in metabolites. nih.gov When a 13C-labeled substrate like DL-phenylalanine-2,3-13C2 is introduced into a biological system, the 13C atoms are distributed throughout the metabolic network. The specific pattern of this distribution in downstream metabolites is a direct function of the relative fluxes through intersecting pathways. nih.gov

Mathematical frameworks are required to simulate this process and, conversely, to deduce fluxes from the observed labeling patterns. These models are built upon the principles of mass and isotope balance. Key concepts include:

Isotopomers and Isotopologues: Isotopologues are molecules that differ only in their isotopic composition, meaning they have the same chemical formula but a different number of heavy isotopes. Isotopomers are molecules that have the same number of each isotope but differ in their positions. nih.gov Analytical techniques like mass spectrometry measure mass isotopologue distributions (MDVs), which are the fractional abundances of a metabolite with a specific number of heavy isotopes.

Flux Balance and Isotope Balance Equations: A model is constructed that includes the stoichiometric relationships of all relevant biochemical reactions. For each metabolite, a set of balance equations is written that describes the flow of isotopes. The goal of flux estimation is to find a set of flux values that minimizes the difference between the experimentally measured MDVs and the MDVs predicted by the model. nih.gov

Modeling Frameworks: To handle the complexity of large metabolic networks, several frameworks have been developed. The Elementary Metabolite Unit (EMU) framework, for example, is a highly efficient method that simplifies the complex system of isotopomer balances by decomposing the network into smaller, manageable units, significantly improving computation speed for flux calculation. scispace.com Other approaches include cumomer and bondomer models.

The relationship between metabolic fluxes and labeling patterns is complex and often non-linear. The estimation process typically involves iterative optimization algorithms that search for the best fit between simulated and experimental data, while also providing statistical confidence for the estimated flux values. nih.gov

Modeling ConceptDescriptionRelevance in Flux Estimation
Stoichiometric ModelA representation of the metabolic network, including all relevant reactions, their reactants, and products.Forms the fundamental structure upon which isotope balances are built. oup.com
Isotope Labeling DataExperimentally measured mass isotopomer distributions (MDVs) of key metabolites after introducing a tracer like this compound.The primary experimental data used to constrain the model and make flux calculations possible. nih.gov
Isotope Balance EquationsA system of equations describing how isotopes from tracer compounds are distributed through the network for a given set of fluxes.The core mathematical linkage between intracellular fluxes and measurable labeling patterns.
Flux Estimation AlgorithmAn optimization procedure that systematically adjusts flux values to minimize the deviation between model-predicted and experimentally measured labeling patterns. nih.govThe computational engine that solves the inverse problem: determining fluxes from labeling data.

Advanced Algorithms for Metabolic Network Reconstruction and Flux Calculation

The accuracy of any flux calculation is fundamentally dependent on the quality of the underlying metabolic network model. While core metabolic pathways are often well-characterized, reconstructing comprehensive, context-specific models for particular organisms or cell types remains a significant challenge. plos.org Advanced algorithms are being developed to address this and to improve the robustness of flux calculations.

Genome-Scale Model (GSM) Integration: A key advancement is the development of methods that integrate 13C labeling data with genome-scale metabolic models. The 2S-13C MFA method, for example, is a two-scale approach that tracks both stoichiometry and carbon labeling for "core" metabolites while considering only stoichiometry for the wider "peripheral" metabolism. nih.gov This allows for a comprehensive picture of metabolite balancing and flux predictions across the entire network without relying on assumptions like growth rate optimization. nih.gov

Context-Specific Network Reconstruction: Global metabolic network models, such as Recon for human metabolism, are often too generic. Algorithms like FASTCORE have been developed to rapidly reconstruct context-specific models (e.g., for a specific tissue like the liver). plos.orgarxiv.orgarxiv.org FASTCORE takes a "core" set of reactions known to be active in a specific context and finds a minimal, flux-consistent subnetwork from the global model that includes this core set. plos.orgarxiv.orgarxiv.org This provides a more accurate and constrained model for subsequent 13C flux analysis.

Machine Learning Approaches: More recently, machine learning frameworks are being developed for 13C fluxomics. nih.gov These approaches can overcome some limitations of traditional optimization-based methods, such as long computation times and dependency on initial guesses. In this framework, training datasets are generated by sampling flux distributions and simulating the corresponding labeling patterns. A machine learning model is then trained to predict flux ratios from labeling data, which can then be used to determine the global flux distribution. nih.gov This represents a promising direction for high-throughput metabolic phenotyping. nih.gov

These advanced algorithms enhance the power of 13C tracing by providing more accurate network scaffolds and more robust and efficient methods for calculating fluxes, ultimately leading to a deeper understanding of metabolic systems.

Future Perspectives and Emerging Research Avenues Utilizing Dl Phenylalanine 2,3 13c2

High-Throughput Isotopic Tracing for Systems Biochemistry

The field of systems biochemistry aims to understand the complex interplay of metabolic networks within a cell or organism. High-throughput isotopic tracing, utilizing compounds like Dl-phenylalanine-2,3-13c2, is central to this endeavor. By introducing the ¹³C-labeled phenylalanine into cell cultures or model organisms, researchers can trace the metabolic fate of the carbon atoms through various interconnected pathways. moravek.com

Future advancements will likely involve the use of automated liquid handling systems and sophisticated mass spectrometry platforms to analyze a large number of samples simultaneously. This will enable the rapid screening of how different genetic mutations, disease states, or drug treatments affect phenylalanine metabolism and its downstream products. Combining this compound with other labeled tracers, such as ¹³C-labeled glucose or glutamine, will allow for more comprehensive metabolic flux analysis (MFA). nih.gov This approach provides a dynamic snapshot of cellular metabolism, identifying bottlenecks and altered pathways with high precision, which is crucial for understanding diseases like cancer. nih.govfda.gov

Table 1: Potential High-Throughput Screening Applications

Research AreaObjectiveThis compound RoleExpected Outcome
Drug DiscoveryScreening compound libraries for metabolic modulatorsTracer to monitor drug impact on amino acid pathwaysIdentification of new therapeutic targets and lead compounds
Cancer MetabolismIdentifying metabolic vulnerabilities in cancer cellsMapping altered phenylalanine utilization and fluxDevelopment of targeted cancer therapies
Inborn Errors of MetabolismDiagnosing and understanding metabolic disordersQuantifying pathway dysfunction in patient-derived cellsImproved diagnostic assays and monitoring of treatment efficacy

Application in Specialized Biological Systems and Organisms

The utility of this compound extends to studying specialized biological systems where phenylalanine metabolism is of particular interest. For instance, in neuroscience, phenylalanine is a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov The D-isomer, D-phenylalanine, has been investigated for its role in the endorphinergic and glutaminergic systems by potentially inhibiting the breakdown of enkephalins. nih.gov Using the labeled Dl-racemic mixture could allow researchers to simultaneously track the distinct metabolic fates of both L- and D-phenylalanine within the central nervous system, offering new insights into neurochemical regulation and the mechanisms of neurological disorders.

Furthermore, isotopically labeled amino acids are indispensable for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. nih.govresearchgate.net Incorporating this compound into proteins in specific organisms, such as extremophiles or pathogenic bacteria, can help elucidate how their proteins function under unique physiological conditions. This knowledge is vital for developing novel antimicrobial agents or industrial enzymes.

Integration with Multi-Omics Data for Holistic Understanding

The future of biological research lies in the integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) to build comprehensive models of biological systems. nih.gov Isotopic tracing studies with this compound provide critical functional data for the metabolome, which can then be layered with other omics data for a more holistic understanding. moravek.com

For example, a multi-omics study on a neurodegenerative disease like Alzheimer's could use this tracer to identify altered metabolic fluxes in the brain. nih.gov When combined with proteomic data, researchers can determine if these metabolic changes are correlated with the expression levels of specific enzymes. Transcriptomic data could further reveal if these changes are regulated at the level of gene expression. This integrative approach allows scientists to move beyond simple correlation and begin to uncover the causal relationships that drive disease pathology, paving the way for more effective and personalized treatments. nih.gov Machine learning and artificial intelligence are becoming essential tools for analyzing these large, complex datasets and discovering novel connections between different biological layers. nih.gov

Advancements in Automated Synthesis and Purity Assessment of Labeled Compounds

The broader application of this compound and other labeled compounds hinges on their availability, cost, and purity. Future research will focus on developing automated, high-yield synthetic routes to produce these complex molecules. Enzymatic synthesis, for example, offers advantages such as high specificity and fewer by-products compared to traditional chemical synthesis. uw.edu.pl Advances in chemo-enzymatic and multi-step automated synthesis platforms will make isotopically labeled compounds more accessible to the research community. deepdyve.com

Concurrently, the methods for assessing the purity of these compounds are becoming more sophisticated. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for confirming the precise location of the isotopic labels and quantifying the isotopic enrichment. rsc.orgnih.gov Future developments may include automated workflows that integrate purification and analysis, using techniques like electrospray ionization (ESI)-HRMS for rapid, highly sensitive, and low-volume purity checks. nih.govresearchgate.net Ensuring high isotopic and enantiomeric purity is critical, as even small amounts of contaminants, such as the D-isomer in an L-amino acid tracer study, can significantly impact the interpretation of results, particularly in studies involving urine analysis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing DL-phenylalanine-2,3-¹³C₂ with high isotopic purity?

  • Methodological Answer : Synthesis typically involves incorporating ¹³C-labeled precursors at specific carbon positions. For example, using [1,2-¹³C₂]glucose as a metabolic precursor in microbial systems (e.g., E. coli) can lead to ¹³C enrichment in downstream amino acids via glycolysis and the TCA cycle . Chemical synthesis may involve formylation or acetylation reactions with ¹³C-labeled reagents (e.g., ¹³C-formyl chloride) in anhydrous solvents like dichloromethane, followed by chiral resolution to isolate the DL-form . Isotopic purity (>99%) is verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q. How can researchers confirm the positional specificity of ¹³C labeling in DL-phenylalanine-2,3-¹³C₂?

  • Methodological Answer : Use ¹³C-NMR spectroscopy to identify chemical shifts corresponding to carbons 2 and 3. For example, the ¹³C signal for C2 in phenylalanine appears at ~35 ppm (aliphatic region), while C3 (α-carbon) resonates at ~55 ppm . High-resolution MS (e.g., LC-HRMS) quantifies isotopic enrichment by analyzing mass shifts (e.g., +2 Da for ¹³C₂) and fragmentation patterns to confirm labeling positions .

Q. What are the storage and stability considerations for ¹³C-labeled DL-phenylalanine?

  • Methodological Answer : Store lyophilized DL-phenylalanine-2,3-¹³C₂ in airtight containers at -20°C to prevent degradation. Avoid exposure to moisture or light, which can induce racemization or isotopic exchange. Stability testing under varying pH (4–8) and temperature conditions (4–37°C) is recommended for long-term studies .

Advanced Research Questions

Q. How can DL-phenylalanine-2,3-¹³C₂ be used to investigate metabolic flux in microbial systems?

  • Methodological Answer : Incorporate the compound into isotopic tracer studies to track phenylalanine metabolism. For instance, pulse-chase experiments with Listeria monocytogenes cultured in minimal media (MM) revealed ¹³C incorporation into downstream metabolites (e.g., tyrosine, fumarate) via phenylalanine hydroxylase activity. Gas chromatography-mass spectrometry (GC-MS) quantifies mass isotopomers to model flux through the shikimate pathway and aromatic amino acid biosynthesis .

Q. What experimental designs resolve contradictions in ¹³C labeling patterns between in vitro and intracellular environments?

  • Methodological Answer : Contradictions often arise from host cell contributions (e.g., eukaryotic cells metabolizing ¹³C-glucose to produce ¹³C-glycerol, which is imported by intracellular pathogens). To address this:

  • Use dual-isotope labeling (e.g., ¹³C-phenylalanine + ²H-glucose) to distinguish host vs. pathogen metabolism.
  • Apply multi-omics integration (transcriptomics + metabolomics) to correlate labeling data with pathway activity .

Q. How can researchers quantify isotopic dilution effects in metabolic studies using DL-phenylalanine-2,3-¹³C₂?

  • Methodological Answer : Dilution occurs when unlabeled endogenous metabolites dilute the ¹³C signal. Use mass isotopomer distribution analysis (MIDA) to calculate dilution factors. For example, in TCA cycle studies, the ratio of [2,3-¹³C₂]succinate to unlabeled succinate reflects dilution from unlabeled acetyl-CoA . Computational tools like INCA (Isotopomer Network Compartmental Analysis) model these effects dynamically .

Q. What are the challenges in using DL-phenylalanine-2,3-¹³C₂ for in vivo metabolic imaging?

  • Methodological Answer : Key challenges include:

  • Blood-brain barrier (BBB) permeability : Structural analogs (e.g., N-acetyl-DL-phenylalanine) may improve uptake .
  • Signal sensitivity : Hyperpolarized ¹³C-MRI enhances detection limits but requires rapid imaging (<2 min) due to short ¹³C relaxation times .
  • Metabolic compartmentalization : Distinguish neuronal vs. glial metabolism using spatial resolution techniques (e.g., magnetic resonance spectroscopic imaging, MRSI) .

Data Analysis & Contradiction Resolution

Q. How can conflicting data on ¹³C incorporation into aromatic amino acids be reconciled?

  • Methodological Answer : Discrepancies may stem from pathway redundancy (e.g., phenylalanine biosynthesis via the shikimate pathway vs. salvage pathways). To resolve:

  • Perform knockout studies in model organisms (e.g., E. coli ΔaroE mutants) to isolate specific pathways.
  • Use positional ¹³C labeling (e.g., [1-¹³C]glucose vs. [U-¹³C]glucose) to trace carbon flow into phenylalanine .

Q. What statistical approaches validate metabolic models derived from ¹³C-tracer data?

  • Methodological Answer : Employ Monte Carlo sampling to assess parameter uncertainty in flux balance analysis (FBA). Tools like Escher-FBA integrate isotopic data with genome-scale models to test robustness against labeling inconsistencies .

Tables for Reference

Analytical Technique Application Key Parameters Reference
¹³C-NMRPositional ¹³C verificationChemical shifts: C2 (~35 ppm), C3 (~55 ppm)
LC-HRMSIsotopic purity quantificationMass shift: +2 Da (M+2)
GC-MSMetabolic flux analysisMass isotopomer ratios (e.g., m+2/m+0)
Experimental Design Purpose Considerations Reference
Pulse-chaseDynamic flux measurementTiming: Match metabolic turnover rates
Hyperpolarized MRIIn vivo metabolic imagingRapid acquisition (<2 min)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.